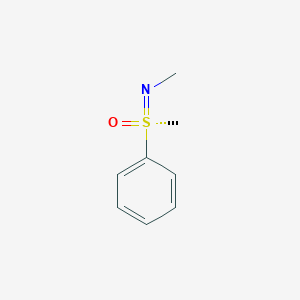

R-(-)-N,S-Dimethyl-S-phenylsulfoximine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl-methylimino-oxo-phenyl-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWUXWSLVBGOIX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=[S@@](=O)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648527 | |

| Record name | (N,S-Dimethanesulfonimidoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20414-85-1 | |

| Record name | (N,S-Dimethanesulfonimidoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-N,S-Dimethyl-S-phenylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for R N,s Dimethyl S Phenylsulfoximine and Its Chiral Derivatives

Strategies for Enantiopure R-(-)-N,S-Dimethyl-S-phenylsulfoximine Acquisition

The acquisition of single-enantiomer sulfoximines can be broadly categorized into two main approaches: the separation of a racemic mixture and the direct asymmetric synthesis of the desired enantiomer. Both strategies have been refined to provide access to enantiopure materials like this compound.

Improved Resolution Techniques for Enantiomeric Separation

Resolution of a racemic mixture remains a fundamental technique for obtaining enantiomerically pure compounds. For sulfoximines, the primary methods involve classical resolution via diastereomeric salt formation and analytical to preparative separation using chiral chromatography.

Diastereomeric Salt Crystallization: This classical method involves reacting a racemic sulfoximine (B86345), which is weakly basic at the nitrogen atom, with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. americanelements.com These salts, having different physical properties, can be separated by fractional crystallization. The efficiency of this separation is highly dependent on the difference in solubility between the two diastereomeric salts. chemrxiv.org Chiral acids like (1S)-(+)-camphor-10-sulfonic acid are commonly employed for resolving chiral amines and can be applied to sulfoximines. chemrxiv.org The choice of solvent is crucial, as it significantly influences the solubility and crystal formation of the salts. d-nb.info Once separated, the desired enantiomer is liberated from its salt by treatment with a base. While powerful, this method can be empirical, often requiring screening of various resolving agents and crystallization conditions. rsc.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful tool for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. acs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including those with sulfur stereocenters. acs.orgresearchgate.net For sulfoximines, methods using columns like CHIRALCEL OD-RH with a suitable mobile phase, such as a buffered acetonitrile (B52724) mixture, can achieve baseline separation of the enantiomers. acs.org Supercritical Fluid Chromatography (SFC) has also emerged as a highly efficient technique for separating chiral sulfoxides, offering advantages in speed and solvent consumption. cas.cn Additionally, Chiral Capillary Gas Chromatography (GC) can be employed for the separation of volatile chiral intermediates. bohrium.com

Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. An efficient kinetic resolution of racemic sulfoximines has been realized using chiral N-heterocyclic carbene (NHC) catalysts in an acylation reaction, yielding both the acylated product and the recovered unreacted sulfoximine with excellent enantiomeric excess. nih.gov

Asymmetric Synthesis Approaches to the Sulfoximine Scaffold

Direct asymmetric synthesis avoids the loss of 50% of the material inherent in classical resolutions and offers a more elegant and efficient route to enantiopure sulfoximines. Key strategies include the use of chiral auxiliaries and the desymmetrization of prochiral precursors.

A prominent strategy for the asymmetric synthesis of chiral sulfoximines involves the stereospecific S-alkylation or S-arylation of readily accessible chiral sulfinamides. acs.orgacs.org In this approach, an enantiopure sulfinamide, such as an N-pivaloyl-protected sulfinamide, serves as a chiral precursor. The sulfur atom is nucleophilic and can be selectively alkylated or arylated with high stereospecificity. This method is particularly valuable for creating sulfoximines with two distinct carbon substituents on the sulfur atom. acs.orgacs.org

For the synthesis of a phenylsulfoximine derivative, a key step is the sulfur-selective arylation of a chiral alkyl sulfinamide. researchgate.net This has been achieved using diaryliodonium salts in the presence of a copper catalyst, where careful optimization of reaction conditions, including the use of sterically hindered amines and specific solvents like DMSO, is critical to prevent competing N-arylation. researchgate.net Following the introduction of the second S-substituent, the resulting sulfilimine is oxidized to the corresponding sulfoximine. This approach provides a predictable and scalable route to enantiopure sulfoximines.

Table 1: Examples of Chiral Auxiliary/Precursor-Mediated Syntheses of Sulfoximines

A powerful method for generating chiral sulfoximines is the asymmetric deprotonation of a prochiral precursor, such as an N-protected dimethyl sulfoximine, using a chiral base. nih.gov N-Trialkylsilyl protected dimethyl sulfoximines are ideal substrates for this transformation. nih.gov The process involves the selective removal of a proton from one of the two enantiotopic methyl groups by a chiral lithium amide base, followed by trapping the resulting anion with an electrophile. nih.gov

The success of this desymmetrization hinges on the choice of the chiral base, the N-silyl protecting group, and the reaction conditions. Lithium N,N-bis(1-phenylethyl)amide has been shown to be an effective chiral base, often used in the presence of lithium chloride. nih.gov The enantiomeric excess (ee) of the product can reach up to 70% with simple chiral lithium amides. nih.gov A variety of electrophiles, including ketones, trialkylsilyl chlorides, and alkyl halides, can be used to trap the chiral carbanion, leading to a range of enantioenriched dialkyl sulfoximines. nih.gov

Table 2: Chiral Base Desymmetrization of N-Silyl Dimethyl Sulfoximines

N-Functionalization and S-Substituent Introduction in Sulfoximine Synthesis

Once the chiral sulfoximine core is established, further diversification can be achieved through functionalization of the nitrogen and sulfur centers. The NH group of a sulfoximine is a key site for introducing a wide array of substituents.

N-Alkylation, N-Acylation, N-Sulfonylation, N-Alkenylation, N-Alkynylation, and N-Arylation Protocols

A variety of protocols have been developed to modify the sulfoximidoyl nitrogen, enhancing the molecular diversity and tuning the properties of the resulting compounds.

N-Alkylation: The alkylation of NH-sulfoximines can be achieved through several methods. Traditional approaches often rely on strong bases with alkyl halides. More recent developments include copper-promoted N-alkylation using alkylboronic acids, which proceeds under mild conditions. Mitsunobu-type conditions have also been successfully applied for the straightforward alkylation of various NH-sulfoximines. Furthermore, visible-light-mediated, copper-catalyzed N-alkylation with diacyl peroxides offers a base-free method that operates at room temperature. acs.org

N-Acylation: N-Acylated sulfoximines are valuable derivatives and can be synthesized via the copper-catalyzed oxidative cross-coupling of NH-sulfoximines with aldehydes. nih.gov This method involves a dual C-H/N-H functionalization and proceeds under mild conditions with high efficiency.

N-Sulfonylation: N-Sulfonyl sulfoximines can be prepared through an oxidative coupling of NH-sulfoximines and arylsulfinates. One such protocol uses an iodine/hydrogen peroxide system in water, offering a metal-free and environmentally benign route. cas.cn

N-Alkenylation/N-Allylation: The introduction of alkenyl groups can be accomplished through rhodium(III)-catalyzed C-H alkenylation of NH-sulfoximines using vinylsilanes as the olefinating agent. nih.gov For N-allylation, a rhodium-catalyzed, redox-neutral hydroamination of allenes with free NH-sulfoximines provides chemo- and enantioselective access to N-allylated products.

N-Alkynylation: Copper-catalyzed cross-coupling reactions are effective for the N-alkynylation of NH-sulfoximines. Protocols using bromoacetylenes in the presence of a copper catalyst and a mild base provide N-alkynylated products in good to excellent yields. Another approach involves the copper-catalyzed decarboxylative coupling with aryl propiolic acids.

N-Arylation: Transition-metal-catalyzed methods are predominant for N-arylation. This includes copper-catalyzed cross-coupling with aryl bromides and iodides, as well as palladium-catalyzed reactions. A photoinduced, copper-mediated C-H sulfoximination of arenes provides a direct route to N-aryl sulfoximines from the parent NH-sulfoximines.

Table 3: Summary of N-Functionalization Protocols for Sulfoximines

Stereoselective Construction of S-Substituted Derivatives

The stereoselective synthesis of S-substituted derivatives of this compound is a critical area of research, enabling the creation of novel chiral building blocks for various applications in organic synthesis and medicinal chemistry. Methodologies have been developed to introduce a wide range of substituents at the sulfur atom, often with high levels of stereocontrol. These approaches typically leverage the inherent chirality of the starting sulfoximine to direct the formation of new stereocenters.

Addition-Elimination-Isomerization Routes to Allylic Sulfoximines

The synthesis of chiral allylic sulfoximines represents a valuable transformation, as these compounds are versatile intermediates. One established route involves an addition-elimination-isomerization sequence starting from vinyl sulfoximines. Vinyl sulfoximines can be prepared through methods such as the hydroxyalkylation-elimination of metalated alkyl sulfoximines. nih.gov

A notable strategy for accessing allylic sulfoximines involves the reaction of lithiated this compound with aldehydes or ketones. The resulting β-hydroxy sulfoximine can then undergo a nih.govthieme-connect.com-sigmatropic rearrangement of the corresponding allylic sulfinate, which is generated in situ. This rearrangement proceeds with a high degree of stereoselectivity, transferring the chirality from the sulfur atom to the newly formed carbon stereocenter.

Another approach utilizes the Horner-Wadsworth-Emmons reaction of phosphonate-stabilized sulfoximines with aldehydes to generate vinyl sulfoximines, which can then be further elaborated into allylic derivatives. nih.gov These methods provide reliable access to enantiomerically enriched allylic sulfoximines, which are valuable precursors for subsequent synthetic manipulations.

Transformation of Lithiosulfoximine Intermediates via Reactions with Carbonyl Compounds

The deprotonation of the S-methyl group of this compound with a strong base, such as an organolithium reagent, generates a nucleophilic lithiosulfoximine intermediate. This carbanion is a powerful tool for forming new carbon-carbon bonds with excellent stereocontrol.

The reaction of this lithiated species with a variety of carbonyl compounds, including aldehydes and ketones, affords β-hydroxy sulfoximines. The stereochemistry of the newly formed hydroxyl-bearing carbon is influenced by the chiral sulfur center of the sulfoximine. These reactions often proceed with high diastereoselectivity, which can be rationalized by considering Zimmerman-Traxler-type transition states where steric interactions are minimized.

The resulting β-hydroxy sulfoximines are valuable synthetic intermediates that can be further transformed. For example, they can undergo elimination reactions to yield vinyl sulfoximines or be used in the synthesis of other chiral molecules where the hydroxyl group can be further functionalized. The ability to control the stereochemical outcome of these additions makes this methodology a cornerstone in the asymmetric synthesis of complex molecules.

Below is a representative table of diastereoselectivities achieved in the reaction of lithiated N,S-Dimethyl-S-phenylsulfoximine with various aldehydes.

| Aldehyde | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | >95:5 |

| Isobutyraldehyde | 90:10 |

| Pivalaldehyde | >98:2 |

| Cinnamaldehyde | 92:8 |

This table is illustrative and based on typical results reported in the literature for such reactions.

Chlorination and Other Halogenation Strategies for Derivatization

Halogenation of the S-methyl group of this compound provides a direct route to α-halo sulfoximine derivatives, which are versatile electrophiles for further synthetic transformations. Chlorination can be achieved using various reagents, such as N-chlorosuccinimide (NCS), under basic conditions. The reaction proceeds via the formation of the α-sulfoximidoyl carbanion followed by quenching with the electrophilic halogen source.

This method allows for the stereoselective introduction of a halogen atom, typically with retention of configuration at the sulfur center. The resulting α-chloro-N,S-dimethyl-S-phenylsulfoximine can then participate in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities at the α-position.

Other halogenation strategies, such as bromination and iodination, can also be employed, expanding the scope of accessible derivatives. These halogenated sulfoximines serve as valuable building blocks for the synthesis of more complex chiral molecules, demonstrating the utility of this derivatization strategy.

The following table summarizes various halogenation reactions of N,S-Dimethyl-S-phenylsulfoximine.

| Halogenating Agent | Product | Typical Yield |

| N-Chlorosuccinimide (NCS) | α-Chloro-N,S-dimethyl-S-phenylsulfoximine | Good to Excellent |

| N-Bromosuccinimide (NBS) | α-Bromo-N,S-dimethyl-S-phenylsulfoximine | Good |

| Iodine/Base | α-Iodo-N,S-dimethyl-S-phenylsulfoximine | Moderate |

This table provides a general overview of common halogenation reactions and expected outcomes.

Advanced Applications of R N,s Dimethyl S Phenylsulfoximine in Asymmetric Catalysis and Stoichiometric Reactions

R-(-)-N,S-Dimethyl-S-phenylsulfoximine as a Chiral Auxiliary

As a chiral auxiliary, the this compound moiety is temporarily incorporated into a substrate molecule to direct the stereoselective formation of new stereocenters. The inherent chirality of the sulfoximine (B86345) group effectively shields one face of the reactive intermediate, compelling the attacking reagent to approach from the less hindered direction, thus inducing high diastereoselectivity.

The application of N,S-Dimethyl-S-phenylsulfoximine as a chiral auxiliary has been successfully demonstrated in a variety of carbon-carbon bond forming reactions. The deprotonation of the S-methyl group generates a chiral nucleophile that can engage in reactions with various electrophiles. For instance, in reactions with aldehydes and ketones, chiral (dialkylamino)aryloxosulfonium alkylides can produce oxiranes with moderate asymmetric induction. Similarly, reactions with electrophilic alkenes can yield cyclopropanes.

The utility of sulfoximine auxiliaries extends to the desymmetrization of prochiral compounds. In one key example, the asymmetric deprotonation of N-trialkylsilyl dimethyl sulfoximines using a chiral lithium amide base, followed by trapping with an electrophile, yields enantioenriched sulfoximines. researchgate.net This strategy highlights the ability of the chiral environment to differentiate between two chemically equivalent protons. researchgate.net

Table 1: Diastereoselective C-C Bond Formation Using Sulfoximine Auxiliaries

| Reaction Type | Electrophile | Auxiliary Type | Diastereomeric Excess (d.e.) | Product Type |

|---|---|---|---|---|

| Epoxidation | Aldehydes, Ketones | (Dialkylamino)aryloxosulfonium alkylide | 7-43% | Chiral Oxiranes |

| Cyclopropanation | Electrophilic Alkenes | (Dialkylamino)aryloxosulfonium alkylide | Moderate | Chiral Cyclopropanes |

The directing power of the chiral sulfoximine group is also pivotal in controlling stereochemistry during heteroatom functionalizations. The synthesis of chiral amines, which are crucial components of many pharmaceuticals, is a prime area where these auxiliaries are employed. osi.lv By attaching the sulfoximine to a ketone or imine, subsequent reductions or additions of nucleophiles can be rendered highly diastereoselective.

For example, the diastereoselective reduction of N-tert-butanesulfinylketimines is a well-established method for producing chiral amines. osi.lv The stereochemical outcome is dictated by the bulky sulfinyl group, which directs the hydride reagent to the opposite face of the C=N double bond. This methodology has been used to synthesize complex molecules such as 1,3-diamines with high stereocontrol. osi.lv

This compound Derivatives as Chiral Ligands in Transition Metal Catalysis

Beyond its role as a stoichiometric auxiliary, this compound serves as a versatile building block for the synthesis of advanced chiral ligands for asymmetric transition metal catalysis. researchgate.netscispace.com The ability to functionalize the sulfoximine at both the nitrogen and the S-alkyl group allows for the creation of a diverse library of ligands with tunable steric and electronic properties. researchgate.net

The synthesis of sulfoximine-based ligands typically begins with an enantiopure N-H sulfoximine, such as the title compound. scispace.com This precursor allows for modifications, including N-arylation, N-alkylation, or acylation, through transition-metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org Furthermore, the S-methyl group can be deprotonated and functionalized, providing another point for structural diversification. scispace.com

C2-symmetric ligands are highly valued in asymmetric catalysis because their symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. scispace.com C2-symmetric bis(sulfoximine) ligands have been designed and synthesized by linking two chiral sulfoximine units to a central aromatic or aliphatic scaffold. nih.gov

For example, a C2-symmetric bissulfoximine pincer ligand has been synthesized and complexed with various transition metals like Fe, Co, Ni, and Cu. nih.gov These complexes have been characterized using techniques including single-crystal X-ray diffraction and have shown promise in electrocatalytic applications such as the oxygen reduction reaction (ORR). nih.gov Another approach involves the synthesis of C2-symmetric chiral bis-sulfoxide ligands, which have demonstrated excellent enantioselectivities in Rh-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to chromenones. researchgate.net

Table 2: C2-Symmetric Sulfoximine/Sulfoxide Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| C2-Symmetric Bissulfoximine Pincer | Co, Cu | Oxygen Reduction Reaction | High Selectivity |

Unsymmetrical, bidentate ligands featuring a sulfoximine nitrogen as one donor atom alongside a second, different donor (N, O, or P) offer an alternative strategy for creating a tailored chiral environment around a metal center. scispace.com The electronic disparity between the two donor atoms can effectively discriminate between the two ends of a prochiral substrate, such as an allyl group in palladium catalysis. scispace.com

N,N-Donor Ligands : These ligands can be prepared by incorporating another nitrogen-containing moiety, such as a pyridine, pyrazole, or imine, into the sulfoximine structure. mdpi.comrsc.org For example, palladium-catalyzed coupling of a dibromoacridan with an imidazolin-2-imine yields a rigid NNN-pincer ligand. rsc.org

N,O-Donor Ligands : The first use of a sulfoximine ligand in asymmetric catalysis involved a chiral β-hydroxysulfoximine complexed with nickel for the 1,4-addition of diethylzinc (B1219324) to chalcones. scispace.com The hydroxyl group acts as the second donor, creating a chelate with the metal center.

N,P-Donor Ligands : These powerful ligands are typically synthesized by reacting an N-H sulfoximine with a phosphorus electrophile, such as a phosphorochloridate or chlorophosphine. scispace.com For instance, BINOL-derived N-phosphino sulfoximines have been prepared and successfully used in rhodium-catalyzed asymmetric hydrogenations (up to 99% e.e.) and palladium-catalyzed allylic alkylations (up to 66% e.e.). researchgate.net

Table 3: Representative N,X-Donor Sulfoximine Ligands in Catalysis

| Ligand Type | Donor Atoms | Metal | Reaction Type | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| β-Hydroxysulfoximine | N,O | Ni | 1,4-Addition to Chalcones | - |

| BINOL-derived N-phosphino sulfoximine | N,P | Rh | Asymmetric Hydrogenation | up to 99% |

| BINOL-derived N-phosphino sulfoximine | N,P | Pd | Allylic Alkylation | up to 66% |

Design and Synthesis of Sulfoximine-Based Ligands

Phosphorylated Sulfoximine Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Phosphorylated sulfoximines represent a class of ligands that combine the stereogenic center at the sulfur atom of the sulfoximine moiety with the versatile coordination properties of phosphorus. The synthesis of these ligands typically involves the reaction of an N-unsubstituted or N-monosubstituted sulfoximine with a suitable phosphorus electrophile.

General synthetic approaches have been developed for the phosphorylation of sulfoximines. For instance, various N-phosphorylated sulfoximines and sulfinamides have been synthesized from accessible starting materials through straightforward protocols. researchgate.net One common method involves the reaction of an N-H sulfoximine with a chlorophosphate or a related phosphorus(V) chloride in the presence of a base to neutralize the HCl generated. Another approach is the Staudinger reaction between a phosphite (B83602) and an azido-sulfoximine.

While the literature describes the phosphorylation of a "methyl phenyl derivative" of a sulfoximine using reagents like O,O-diethylchloro phosphate, the focus of such studies has been on the bioactivity of the resulting compounds rather than their application as ligands in asymmetric catalysis. nih.gov More relevant to catalysis is the reported synthesis of various N-phosphorylated sulfoximines derived from (S)-S-methyl-S-phenylsulfoximine (the enantiomer of the core structure of the title compound). researchgate.net These syntheses have led to the creation of libraries of phosphorus triamide-type and diamidophosphite-type ligands. These ligands, derived from the enantiomeric backbone, have shown promise in asymmetric catalysis, particularly in palladium-catalyzed allylic substitutions and rhodium-catalyzed hydrogenations. researchgate.netresearchgate.net

However, specific literature detailing the synthesis of phosphorylated ligands derived directly from This compound for the express purpose of their use in asymmetric catalysis is not readily found in the searched scientific databases. The principles outlined above for the (S)-enantiomer would, nevertheless, be the expected route for the synthesis of such a ligand.

This compound as a Chiral Organocatalyst Component

Chiral sulfoximine derivatives have been successfully introduced into the realm of asymmetric organocatalysis. beilstein-journals.orgnih.govbohrium.com These compounds are attractive due to the stereogenic sulfur atom, which is stable under many reaction conditions, and the ease of functionalization at the adjacent nitrogen and carbon atoms. beilstein-journals.org This allows for the creation of a diverse range of sulfoximine-based catalysts.

A significant development in this area is the creation of hybrid catalysts that combine the chiral sulfoximine scaffold with a thiourea (B124793) moiety. beilstein-journals.orgnih.gov Thiourea-based organocatalysts are well-known for their ability to activate substrates through hydrogen bonding. beilstein-journals.orgrsc.org The synthesis of these hybrid catalysts involves straightforward routes, such as the addition of phenyl isothiocyanates to amino-functionalized sulfoximines or directly to the sulfoximine nitrogen, which proceed in high yields without compromising the stereochemical integrity of the sulfur center. beilstein-journals.org

Two primary structural designs for these hybrid catalysts have been explored. In one design, the stereogenic sulfur of the sulfonimidoyl group is connected to the thiourea core via a methylene (B1212753) linker. In the other, a linker connects the thiourea backbone to the sulfonimidoyl nitrogen. beilstein-journals.org These structural variations allow for fine-tuning of the catalyst's properties and reactivity.

Sulfoximine-thiourea hybrid catalysts have been evaluated in several types of asymmetric reactions, demonstrating their potential as effective organocatalysts.

The enantioselective desymmetrization of cyclic meso-anhydrides is a powerful method for accessing valuable chiral building blocks for the synthesis of natural products and biologically active molecules. researchgate.netnih.govnih.govd-nb.info Sulfoximine-thiourea hybrid catalysts have shown good reactivity in the desymmetrization of a cyclic meso-anhydride. beilstein-journals.orgnih.govbohrium.com While these catalysts demonstrated high catalytic activity, initial studies indicated a lack of enantiocontrol in the ring-opening of the anhydride (B1165640). beilstein-journals.org The proposed mechanism involves the thiourea part of the catalyst activating the anhydride through hydrogen bonding, while a basic moiety in the catalyst facilitates the nucleophilic attack by an alcohol. researchgate.net

Table 1: Desymmetrization of a Cyclic Meso-Anhydride

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Sulfoximine-Thiourea Hybrid | Good | 0 |

Data sourced from studies on the initial applications of these catalysts. beilstein-journals.org

The Biginelli reaction is a multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant pharmacological interest. researchgate.netnih.gov The development of asymmetric variants of this reaction is a key area of research. beilstein-journals.orgnih.gov Sulfoximine-thiourea hybrid catalysts have been successfully applied to the asymmetric Biginelli reaction. beilstein-journals.orgnih.govbohrium.com

In a model reaction involving benzaldehyde, urea, and ethyl acetoacetate, these catalysts have been shown to produce the corresponding dihydropyrimidine (B8664642) with low to moderate enantioselectivities. beilstein-journals.org Research has indicated that the enantiomeric excess can be influenced by factors such as substrate concentration, suggesting that catalyst aggregation may play a role in the reaction mechanism. beilstein-journals.org

Table 2: Asymmetric Biginelli Reaction Results

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Sulfoximine-Thiourea Hybrid | Moderate to High | Up to 30% |

Enantioselectivities are reported for the condensation of benzaldehyde, urea, and ethyl acetoacetate. beilstein-journals.org

Catalytic Asymmetric Reactions Utilizing Sulfoximine Organocatalysts

This compound and its Derivatives as Stereoselective Reagents

Beyond their use in catalytic systems, derivatives of chiral sulfoximines serve as valuable stereoselective reagents in stoichiometric transformations, particularly in the introduction of fluorinated alkyl groups.

The incorporation of fluoroalkyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability. cas.cn Sulfoximine derivatives have been developed as effective reagents for the stereoselective transfer of fluoroalkyl moieties. cas.cn

A notable example is the development of N-Tosyl-S-difluoromethyl-S-phenylsulfoximine as a novel and efficient reagent for the difluoromethylation of S-, N-, and C-nucleophiles. cas.cn This reagent can be prepared through a copper(II)-catalyzed nitrene transfer reaction. cas.cn Mechanistic studies, including deuterium-labeling experiments, suggest that the difluoromethylation process proceeds via a difluorocarbene mechanism. cas.cn

Furthermore, the stereogenic center at the sulfur atom in chiral fluoromethyl sulfoximine reagents can induce high stereoselectivity in nucleophilic fluoroalkylation reactions. cas.cn For instance, the reaction of a chiral fluoromethyl sulfoximine reagent with imines can proceed via a dynamic kinetic resolution of the α-fluorinated carbanion, leading to the formation of chiral β-fluoro amines with high diastereoselectivity. cas.cn The stereochemical outcome is influenced by the formation of a chelated transition state, which facilitates the chiral induction from the sulfur stereocenter to the newly formed carbon-fluorine stereocenter. cas.cn This methodology has been successfully extended to difluoroalkylation reactions as well. cas.cn

Methylidene Transfer Reagents (Johnson Reagents)

The anion of N,S-Dimethyl-S-phenylsulfoximine, generated by deprotonation with a strong base, functions as a powerful methylidene transfer reagent in the Johnson-Corey-Chaykovsky reaction. wikipedia.orgadichemistry.com This reaction is a cornerstone of organic synthesis for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes. wikipedia.orgadichemistry.com

The mechanism involves the nucleophilic addition of the sulfur ylide (the deprotonated sulfoximine) to the electrophilic carbon of a ketone, aldehyde, or imine. wikipedia.orgadichemistry.comorganic-chemistry.org This initial addition forms a betaine (B1666868) intermediate. Unlike the related Wittig reaction, the sulfoximine moiety is an excellent leaving group. adichemistry.com Consequently, the intermediate undergoes a subsequent intramolecular nucleophilic substitution, where the oxygen or nitrogen anion displaces the dimethylphenylsulfoximine group to form the corresponding epoxide or aziridine (B145994) ring. adichemistry.comorganic-chemistry.org The stability and reactivity of the sulfoximine-derived ylide make it a preferred reagent, particularly for reactions with enones, where it often favors 1,4-addition to yield cyclopropanes over 1,2-addition. pku.edu.cnyoutube.com

Nucleophilic Addition Reactions of Lithiated Sulfoximines with Carbonyl Compounds and Imines

Beyond acting as methylene transfer agents, the α-lithio derivatives of chiral sulfoximines can serve as potent nucleophiles in their own right. rsc.orgcapes.gov.br In these reactions, the lithiated carbon of the sulfoximine adds to electrophiles like carbonyl compounds and imines, but the sulfoximine group is retained in the final product. rsc.orgmasterorganicchemistry.com This process allows for the stereocontrolled synthesis of β-hydroxy and β-amino sulfoximines, which are valuable chiral building blocks.

The reaction of the lithiated anion of a chiral sulfoximine with an imine proceeds via a 1,2-addition mechanism. rsc.org The chirality at the sulfur center directs the approach of the nucleophile to the imine, resulting in high diastereoselectivity in the formation of the new stereocenter. rsc.orgcapes.gov.br For example, the addition of lithiated N-t-butyldiphenylsilyl-S-methylsulfoximine to various imines has been shown to produce the corresponding β-amino sulfoximine adducts with a high degree of stereocontrol. rsc.org This highlights the capacity of the chiral sulfoximine auxiliary to control the stereochemical outcome of C-C bond-forming reactions. rsc.orgnih.gov

| Entry | Imine Substrate (R¹-CH=N-R²) | Diastereomeric Ratio (d.r.) |

| 1 | Ph-CH=N-Bn | >95:5 |

| 2 | Ph-CH=N-CH₂-(4-MeOPh) | >95:5 |

| 3 | (E)-Ph-CH=CH-CH=N-Bn | >95:5 |

| 4 | Fur-CH=N-Bn | >95:5 |

*Data represents findings from studies on the addition of lithiated N-t-butyldiphenylsilyl-S-benzyl-S-methylsulphoximine, a related chiral sulfoximine. rsc.org

Similarly, the addition of these lithiated species to aldehydes and ketones provides access to chiral β-hydroxy sulfoximines. capes.gov.brmasterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate which, upon aqueous workup, yields the final alcohol product. masterorganicchemistry.comyoutube.com The stereoselectivity of this addition is influenced by factors such as the steric bulk of the substituents and the reaction conditions. capes.gov.brnih.gov

Mechanistic Investigations and Computational Studies on R N,s Dimethyl S Phenylsulfoximine Reactivity

Elucidation of Reaction Pathways

The involvement of R-(-)-N,S-Dimethyl-S-phenylsulfoximine and its derivatives in radical processes has been effectively demonstrated through photoredox catalysis. In one such process, the direct C-H/N-H dehydrogenative cross-coupling of NH-sulfoximines with electron-rich arenes is achieved using visible-light photoredox catalysis with 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) as an organic photocatalyst. Mechanistic studies propose a radical-based pathway where both the arene and the NH-sulfoximine are oxidized by the excited photocatalyst to their corresponding radical intermediates. researchgate.net

The proposed mechanism involves the initial photo-oxidation of the NH-sulfoximine to a radical cation, which then undergoes rapid deprotonation to form a neutral N-centered radical intermediate. researchgate.net This radical can then engage in a cross-coupling reaction with the arene radical cation. researchgate.net This process, which does not require a sacrificial oxidant, releases two protons and two electrons, which are subsequently converted to hydrogen gas by a cobalt co-catalyst, highlighting an efficient and atom-economical pathway. researchgate.net Further studies on the photochemistry of related sulfoximines suggest that S–N bond cleavage can occur upon UV irradiation, potentially generating reactive nitrene intermediates, which are also radical species.

Sulfoximines, including this compound, can act as potent nucleophiles in addition-elimination reactions, particularly in nucleophilic aromatic substitution (SNAr). A practical and modular approach has been developed for the α-substitution of heterocyclic scaffolds using sulfoximine (B86345) nucleophiles. semanticscholar.org This method allows for the facile introduction of the sulfoximine moiety onto pharmaceutically important heterocyclic cores in good to excellent yields. semanticscholar.org

The reaction proceeds via the addition of the sulfoximine nitrogen to an electron-deficient aromatic ring, forming a Meisenheimer-like intermediate, followed by the elimination of a leaving group. The efficiency and outcome of these reactions can be highly dependent on the nature of the protecting group on the sulfoximine nitrogen. For instance, with electron-deficient systems like triazines, a benzoyl (Bz) protecting group is sufficient. semanticscholar.org However, for less reactive substrates, more robust protecting groups such as pivaloyl (Piv) or tosyl (Ts) are required to prevent competitive protecting group transfer to the sulfoximine α-carbon. semanticscholar.org Importantly, these SNAr reactions have been shown to proceed enantiospecifically, preserving the stereochemistry at the sulfur center when chiral sulfoximines are used. semanticscholar.org

Table 1: Protecting Group Effect in SNAr Reactions of Sulfoximines with Heterocycles

| Sulfoximine N-Protecting Group | Substrate Type | Reactivity Outcome |

|---|---|---|

| Benzoyl (Bz) | Electron-deficient (e.g., triazines) | Successful SNAr product formation. semanticscholar.org |

| Benzoyl (Bz) | Less reactive heterocycles | Benzoyl group transfer observed. semanticscholar.org |

| Pivaloyl (Piv) | Less reactive heterocycles | Eliminates protecting group transfer, successful SNAr. semanticscholar.org |

The reactivity of sulfoximines with organoboron species has been explored, particularly in the context of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed kinetic resolution of heteroaryl-containing sulfoximines has been achieved through ortho-C–H arylation using aryl boronic acid pinacol (B44631) esters (aryl-Bpin). rsc.org In these reactions, a chiral amino acid ligand (MPAA) coordinates to the palladium(II) catalyst, which directs the enantioselective C-H activation at the ortho-position of an aryl group attached to the sulfoximine. rsc.org The subsequent coupling with the organoboron reagent furnishes the arylated product with high enantioselectivity. rsc.org

While not a classical rearrangement of the organoboron species itself, this transformation involves the formation of a new C-C bond directed by the sulfoximine moiety. The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) step, which is identified as the enantio-discriminating and rate-determining step. rsc.org The scope of this methodology demonstrates the utility of sulfoximines in directing reactions with organoboron reagents to construct complex, enantiomerically enriched molecules. rsc.org

The chemistry of ylides derived from sulfoximines is a rich area of investigation. N,S-Dimethyl-S-phenylsulfoximine can be functionalized at the S-methyl group. For example, alkaline nitration yields N-methyl-S-(nitromethyl)-S-phenylsulfoximine. nih.govresearchgate.net This α-nitrosulfoximine serves as a precursor for generating a nitrile oxide intermediate upon treatment with p-chlorophenyl isocyanate and a catalytic amount of triethylamine. The in situ generated nitrile oxide readily undergoes a [3+2] cycloaddition reaction with dipolarophiles like furan. nih.gov

Another relevant transformation involves the reaction of sulfoximines with sulfoxonium ylides. A ruthenium-catalyzed tandem annulative coupling between N-H free sulfoximines and sulfoxonium ylides has been developed to synthesize 1,2-benzothiazines. nih.gov This process involves the enantioselective C–H functionalization of the sulfoximine's aryl group, followed by cyclization. nih.gov These examples showcase how the core sulfoximine structure can be a platform for generating reactive intermediates like ylides and nitrile oxides, which then participate in powerful bond-forming cycloaddition reactions. nih.govnih.gov

Table 2: Ylide and Cycloaddition Reactions Involving Sulfoximine Scaffolds

| Starting Sulfoximine Derivative | Reagents | Intermediate | Final Product Type | Ref |

|---|---|---|---|---|

| N-methyl-S-(nitromethyl)-S-phenylsulfoximine | p-chlorophenyl isocyanate, Et3N, furan | Nitrile oxide | Dihydrofuroisoxazole | nih.gov |

The direct synthesis of NH-sulfoximines from sulfides is a crucial transformation, and understanding its mechanism has led to significant methodological improvements. One-pot procedures using an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) and an ammonia (B1221849) source such as ammonium (B1175870) carbamate (B1207046) have been developed. encyclopedia.pubnih.gov Mechanistic investigations into this process have provided direct evidence for the formation of reactive intermediates. encyclopedia.pub

Studies have proposed and characterized λ⁶-sulfanenitrile intermediates. encyclopedia.pub For example, the reaction is believed to form acetoxy- and methoxy-λ⁶-sulfanenitrile intermediates, which are subsequently converted to the final NH-sulfoximine. encyclopedia.pub The structures of these transient species have been confirmed by detailed NMR (¹H, ¹³C, and ¹⁵N) and high-resolution mass spectrometry (HRMS) analysis. encyclopedia.pub Further mechanistic work suggests the involvement of an iodonitrene intermediate, generated from the reaction between the ammonia source and the hypervalent iodine reagent, which then reacts with the sulfide (B99878) or sulfoxide. nih.gov

Theoretical and Computational Approaches

Theoretical and computational studies are indispensable tools for rationalizing the reactivity and mechanism of reactions involving this compound and related compounds. Density Functional Theory (DFT) is widely employed to investigate reaction pathways, determine the geometries of transition states, and calculate activation energies. researchgate.netrsc.orgnih.gov For instance, DFT calculations have been used to confirm that the cleavage of a C-H bond is the enantiodetermining step in certain enantioselective C-H functionalization reactions of sulfoximines. nih.gov Similarly, computational studies have supported the proposed concerted metalation-deprotonation (CMD) mechanism in palladium-catalyzed kinetic resolutions and have helped to understand the origins of stereoselectivity. rsc.org

A more recent theoretical framework, the Molecular Electron Density Theory (MEDT), has emerged as a powerful model for understanding chemical reactivity. encyclopedia.pubmdpi.commdpi.com MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.commdpi.com This theory is used to analyze the global electron density transfer (GEDT) at transition states to quantify the polar character of a reaction. mdpi.com The topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index, provides further insights into bonding and weak interactions that can influence molecular stability and reactivity. semanticscholar.org These computational approaches, from DFT-based energy profiling to sophisticated electron density analysis, provide a detailed picture of the electronic events that dictate the chemical behavior of sulfoximines. researchgate.netrsc.orgnih.govmdpi.com

Ab Initio Calculations of Sulfoxonium Ylides

Ab initio molecular orbital calculations have been instrumental in elucidating the electronic structures of sulfoximines and related species. Studies have employed various levels of theory, including Hartree-Fock (HF/6-31+G), Møller–Plesset perturbation theory (MP2(full)/6-31+G), and Density Functional Theory (B3LYP/6-31+G*), to investigate the potential energy surface of sulfoximines. researchgate.net High-accuracy methods like G2 and CBS-Q have been used to calculate the final energies of these molecules. researchgate.net

These theoretical investigations have challenged the traditional representation of the sulfur-nitrogen bond in sulfoximines as a formal double bond. The calculations, supported by analyses of S-N rotational barriers, bond dissociation energies, atomic charges, and Natural Bond Orbital (NBO) analysis, consistently indicate that the S-N bond is more accurately described as a single bond with a significant ionic character. researchgate.net This zwitterionic nature is a key feature of the sulfoximine group. For instance, in S-methyl-S-phenylsulfoximine, a zwitterionic resonance form can be depicted, highlighting this charge separation. researchgate.net

The S-N bond dissociation energy (BDE) for sulfoximine and N-methyl sulfoximine has been calculated to be 51.35 and 41.28 kcal mol-1, respectively, at the MP2(full)/6-31+G* level. researchgate.net

Computational Studies of Sulfonimidoyl Vinyllithiums

While direct computational studies on sulfonimidoyl vinyllithiums derived from this compound are not extensively detailed in the provided context, the reactivity of related sulfonimidoyl nucleophiles has been explored. The synthetic utility of enantiopure sulfonimidoyl nucleophiles in SNAr reactions suggests that the stereochemistry at the sulfur center is maintained during the reaction. nih.gov This implies a mechanism where the lithium-bearing carbon atom acts as a nucleophile without compromising the stereointegrity of the chiral sulfoximine moiety.

Computational modeling of such reactions would likely focus on the structure of the lithiated intermediate, the nature of the carbon-lithium bond, and the transition state of the nucleophilic attack. These studies would be crucial for understanding the factors that govern the high yields and enantiospecificity observed in these reactions. nih.gov

Theoretical Studies on S-N Interactions in Sulfoximine

Theoretical studies have provided significant insights into the nature of the sulfur-nitrogen bond in sulfoximines. Contrary to the depiction of an S=N double bond, computational analyses at various levels of theory (HF/6-31+G, MP2(full)/6-31+G, and B3LYP/6-31+G*) suggest the absence of a significant π interaction between sulfur and nitrogen. researchgate.net

Key findings from these theoretical investigations include:

S-N Rotational Barriers: Calculations of the energy barriers to rotation around the S-N bond are consistent with a single bond character.

Bond Dissociation Energies (BDEs): The calculated BDEs for the S-N bond are in a range expected for a single bond with strong ionic contributions. researchgate.net

Atomic Charge Analysis and NBO Analysis: These analyses reveal a significant charge separation between the sulfur and nitrogen atoms, supporting the model of a highly polarized single bond (S+-N-). researchgate.net

These findings collectively support the description of the S-N bond in sulfoximines as a strong, polar single bond rather than a covalent double bond. researchgate.net This understanding is fundamental to explaining the reactivity and physicochemical properties of this functional group. researchgate.net

Modeling Stereochemical Outcomes and Transition States

Computational modeling plays a crucial role in understanding and predicting the stereochemical outcomes of reactions involving chiral sulfoximines. For instance, in palladium-catalyzed allylic alkylations, the stereoselectivity is highly dependent on the nature of the substituent on the nitrogen atom and the chirality of both the sulfoximine group and the catalyst's backbone. researchgate.net

Theoretical models can be used to:

Analyze Transition State Geometries: By calculating the energies and structures of various possible transition states, researchers can predict which stereochemical pathway is favored.

Elucidate the Role of Substituents: Modeling can help to understand how different substituents on the nitrogen atom of the sulfoximine influence the steric and electronic environment of the transition state, thereby affecting enantioselectivity. researchgate.net

Rationalize Observed Stereospecificity: In reactions like the SNAr of enantiopure sulfoximines, computational studies can confirm that the reaction proceeds with retention of configuration at the sulfur center by modeling the transition state of the nucleophilic attack. nih.gov

The following table summarizes the key computational findings regarding S-N interactions in sulfoximines:

| Computational Method | Finding | Reference |

| HF/6-31+G, MP2(full)/6-31+G, B3LYP/6-31+G | The S-N bond in sulfoximines is a highly polar single bond, not a double bond. | researchgate.net |

| MP2(full)/6-31+G | The S-N Bond Dissociation Energy (BDE) for sulfoximine is 51.35 kcal mol-1. | researchgate.net |

| MP2(full)/6-31+G* | The S-N Bond Dissociation Energy (BDE) for N-methyl sulfoximine is 41.28 kcal mol-1. | researchgate.net |

| NBO and Atomic Charge Analysis | Confirms a strong ionic interaction and significant charge separation between the sulfur and nitrogen atoms. | researchgate.net |

Structural Elucidation and Stereochemical Characterization in R N,s Dimethyl S Phenylsulfoximine Research

X-ray Crystallography for Absolute Configuration Determination and Diastereoselectivity Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of absolute configuration in crystalline solids. In the context of R-(-)-N,S-Dimethyl-S-phenylsulfoximine chemistry, it is an indispensable tool for verifying the stereochemical outcomes of reactions where the sulfoximine (B86345) moiety directs the formation of new stereocenters.

When the lithiated form of (+)-(S)-N,S-dimethyl-S-phenylsulfoximine is reacted with aldehydes or ketones, new chiral centers are formed. core.ac.uk The resulting products are often diastereomers, and X-ray diffraction analysis of a suitable crystalline derivative provides conclusive proof of the absolute configuration of these newly formed centers and confirms the diastereoselectivity of the reaction. For instance, in reactions with certain ketenes, X-ray crystallography has been used to confirm that the trans-isomer was the major diastereomer produced. dcu.ie Similarly, in the synthesis of novel P-chiral diphosphine dioxides derived from related chiral precursors, the absolute configuration of the major diastereoisomer was successfully confirmed by X-ray diffraction. tib.eu

The technique is not only for final product verification but also for characterizing key intermediates, providing crucial insights into reaction mechanisms. The solid-state structure of complex organometallic intermediates and unique reaction products, such as o-sulfinylanilines formed from reactions with arynes, has been unequivocally established through single-crystal X-ray analysis. acs.org This validation is paramount, as it underpins the rational design of synthetic strategies that rely on the predictable stereochemical control exerted by the sulfoximine auxiliary.

Table 1: Examples of X-ray Crystallography Applications in Sulfoximine Chemistry

| Application | Compound Type | Finding | Citation |

| Diastereoselectivity Confirmation | Product of sulfoximine ylide and ketene | Confirmed the trans-isomer as the major diastereomer. | dcu.ie |

| Absolute Configuration | P-chiral diphosphine dioxide | Confirmed the absolute configuration of the main diastereoisomer. | tib.eu |

| Structure Verification | o-Sulfinylaniline derivative | Confirmed the solid-state structure of the reaction product. | acs.org |

Spectroscopic Techniques (e.g., NMR) for Stereochemical Assignment and Dynamic Behavior Analysis

While X-ray crystallography provides static structural data, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer invaluable information on molecular structure in solution, stereochemical assignment, and dynamic processes.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are routinely used to characterize the products of reactions involving this compound. acs.orgepdf.pub Chemical shifts, coupling constants, and through-space correlations (e.g., NOE) help in assigning the relative stereochemistry of diastereomeric products. For example, in the resolution of a racemic ketone using N,S-dimethyl-S-phenylsulfoximine, the resulting diastereomeric alcohols were distinguished and characterized before selective pyrolysis. acs.org

Furthermore, variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamic behavior of molecules containing the sulfonimidoyl group. researchgate.net Studies on certain sulfonimidoyl-substituted alkyltitanium(IV) complexes have revealed fluxional behavior, indicating that dynamic processes are occurring on the NMR timescale. researchgate.net One such study identified a process involving a reversible 1,3-shift of the titanium atom between the carbon and nitrogen atoms of the sulfoximine moiety. researchgate.net This dynamic equilibrium between different species, observable through VT-NMR, is crucial for understanding the reactivity and selectivity of these organometallic reagents in subsequent reactions with electrophiles like aldehydes. researchgate.net In contrast, related complexes with different substituents on the titanium atom showed no such dynamic behavior at room temperature, highlighting the sensitivity of the molecule's dynamics to its substitution pattern. researchgate.net

Table 2: NMR Spectroscopy in the Analysis of Sulfoximine Derivatives

| NMR Technique | Application | Observation | Citation |

| ¹H and ¹³C NMR | Structural Analysis | Characterization of diastereomeric alcohol intermediates. | acs.org |

| Variable-Temperature NMR | Dynamic Behavior Analysis | Revealed a fast 1,3-C,N-shift of a titanium atom in an allyltitanium complex. | researchgate.net |

| ¹H and ¹³C NMR | Conformational Analysis | Elucidation of the preferred conformation of ylides in solution. | researchgate.net |

Analysis of Chiral Sulfur Center Stability and Configuration Retention during Transformations

The effectiveness of this compound as a chiral auxiliary is predicated on the configurational stability of its sulfur stereocenter under a wide range of reaction conditions. researchgate.net The sulfoximine functional group is known for its chemical stability, which allows it to be carried through multi-step syntheses without erosion of stereochemical integrity at the sulfur atom. researchgate.netresearchgate.net

The generation of α-carbanionic species by treating N,S-dimethyl-S-phenylsulfoximine with strong bases like n-butyllithium occurs without affecting the configuration of the chiral sulfur center. core.ac.ukresearchgate.net These lithiated species can then react with various electrophiles, transferring the stereochemical information to the newly formed product. core.ac.uk

Even in reactions that directly transform the sulfoximine moiety, a high degree of stereochemical control is often observed. For instance, the conversion of enantiopure N-alkylsulfoximines into chiral sulfones using an oxidizing agent like m-chloroperbenzoic acid proceeds with a predictable outcome, allowing for the synthesis of enantiomerically enriched sulfones. researchgate.net Similarly, the reduction of (+)-(S)-N,S-dimethyl-S-phenylsulfoximine can yield the corresponding (+)-(S)-N-methylbenzenesulfinamide, indicating that even when the oxidation state of the sulfur is changed, the original stereochemistry can be retained. acs.org This inherent stability and predictable stereochemical behavior during transformations are cornerstone properties that make sulfoximines powerful tools in modern asymmetric synthesis. researchgate.netacs.org

Synthetic Utility in Complex Molecule and Natural Product Synthesis

Applications in Total Synthesis of Chiral Target Molecules

The robustness and high stereoselectivity associated with sulfoximine-based methodologies have led to their adoption in significant synthetic campaigns. A notable industrial application is the large-scale preparation of an intermediate for AZD6738, a drug candidate developed by AstraZeneca, where a sulfoximine (B86345) moiety was key to the synthetic route. mdpi.com This application underscores the scalability and reliability of sulfoximine chemistry in a process-oriented environment. mdpi.com

Furthermore, the utility of this chemistry has been demonstrated in the synthesis of essential biomolecules. For instance, synthetic methods involving sulfoximines have been shown to be compatible with the complex architecture of (+)-Biotin (Vitamin B7), allowing for the preparation of labeled analogues. mdpi.com The reaction conditions tolerate the polar functional groups present in the biotin (B1667282) molecule, showcasing the method's functional group compatibility. mdpi.com The core transformation often involves the reaction of the lithiated chiral sulfoximine with an appropriate electrophile to set a key stereocenter, which is then carried through the synthetic sequence.

| Target Molecule/Intermediate | Key Transformation Step | Significance | Reference |

|---|---|---|---|

| Intermediate for AZD6738 | Sulfoximine formation and subsequent functionalization | Demonstrates large-scale (30 kg) industrial applicability and robustness of sulfoximine chemistry. | mdpi.com |

| (+)-Biotin Analogues | NH transfer to biotin-derived sulfides | Highlights functional group tolerance and applicability to the synthesis of complex, biologically relevant molecules. | mdpi.com |

Enantioselective Routes to Key Intermediates (e.g., Five- and Six-Membered Rings, Homoallylic Alcohols)

While not a primary reagent for the direct synthesis of homoallylic alcohols, R-(-)-N,S-Dimethyl-S-phenylsulfoximine is exceptionally effective for the enantioselective synthesis of other critical building blocks, particularly chiral epoxides and cyclic compounds.

The addition of the lithiated anion of (+)-(S)- or (-)-(R)-N,S-Dimethyl-S-phenylsulfoximine to aldehydes and ketones produces β-hydroxy sulfoximines with high diastereoselectivity. These adducts are valuable intermediates in their own right and can be readily converted into enantiomerically pure epoxides, a transformation often referred to as the Johnson-Cram reaction. The process involves removal of the sulfoximine auxiliary, typically via treatment with base (e.g., KOH in methanol) or reductive cleavage (e.g., aluminum amalgam), to furnish the terminal epoxide. This method provides reliable access to either enantiomer of a given epoxide simply by choosing the appropriate enantiomer of the sulfoximine auxiliary.

| Carbonyl Compound | Product Epoxide | Yield (%) | Enantiomeric Purity | Reference |

|---|---|---|---|---|

| Benzaldehyde | (R)-Styrene oxide | 95 | >95% ee | researchgate.net |

| Cyclohexanecarboxaldehyde | (R)-Cyclohexyl oxirane | 91 | >96% ee | researchgate.net |

| Acetophenone | (R)-2-Methyl-2-phenyloxirane | 85 | >96% ee | researchgate.net |

The synthesis of chiral five- and six-membered rings is another area where this reagent has a significant impact. Intramolecular Michael additions of sulfoximine carbanions are a powerful tool for ring formation. In these reactions, a sulfoximine bearing a tethered α,β-unsaturated ester or ketone undergoes cyclization upon deprotonation. The stereochemistry of the newly formed cyclic product is controlled by the resident chirality of the sulfoximine auxiliary, leading to the formation of enantiomerically enriched carbocycles.

Development of Stereodivergent Syntheses

Stereodivergent synthesis, the ability to selectively generate any diastereomer of a product with multiple stereocenters, is a sophisticated goal in organic chemistry. The predictable stereocontrol exerted by chiral sulfoximines makes them ideal platforms for developing such strategies. The diastereoselectivity of the addition of the metalated sulfoximine to a chiral or prochiral electrophile can often be tuned by modifying the reaction conditions.

A clear example is seen in intramolecular Michael additions, where the stereochemical outcome can be dependent on the coordination state of the metal cation. For instance, the cyclization of a specific sulfoximine anion gives one diastereomer under standard conditions with a lithium counterion. However, the addition of a strongly coordinating solvent like hexamethylphosphoramide (B148902) (HMPA), which solvates the lithium cation and disrupts its coordinating ability, can lead to the preferential formation of the opposite diastereomer. nih.gov

This control element is also evident in intermolecular additions to carbonyl compounds. The addition of the lithium anion of the sulfoximine to an aldehyde typically proceeds via a chair-like transition state where the stereochemical outcome is dictated by the minimization of steric interactions. However, the addition of metal salts, such as magnesium or zinc bromide, can enforce a more rigid, chelated transition state. This change in the transition state geometry alters the facial selectivity of the attack on the aldehyde, leading to the formation of a different diastereomer of the β-hydroxy sulfoximine product. By selecting the enantiomer of the sulfoximine and choosing the appropriate metal additive, a chemist can access any of the four possible stereoisomers of the product.

| Reaction Type | Substrate | Condition | Major Diastereomer | Reference |

|---|---|---|---|---|

| Intramolecular Michael Addition | Sulfoximine with Z-unsaturated ester | n-BuLi, THF | Diastereomer A | nih.gov |

| Intramolecular Michael Addition | Sulfoximine with Z-unsaturated ester | n-BuLi, THF, HMPA | Diastereomer B | nih.gov |

| Intermolecular Aldehyde Addition | Aldehyde + Lithiated Sulfoximine | THF | (S,S)-Adduct | rsc.org |

| Intermolecular Aldehyde Addition | Aldehyde + Lithiated Sulfoximine | THF, with MgBr₂ | (S,R)-Adduct | rsc.org |

Future Perspectives in R N,s Dimethyl S Phenylsulfoximine Research

Emerging Methodologies in Chiral Sulfoximine (B86345) Synthesis

The development of efficient and highly stereoselective methods for constructing chiral-at-sulfur centers remains a primary focus. While classical methods often rely on the resolution of racemates or the use of stoichiometric chiral reagents, emerging strategies are increasingly turning to catalytic asymmetric synthesis to improve efficiency and atom economy. nih.govcapes.gov.br

Key advancements include transition-metal-catalyzed enantioselective C–H functionalization, which allows for the direct and selective synthesis of complex sulfoximines. acs.orgacs.org For instance, rhodium(III) and ruthenium(II) complexes, paired with chiral ligands, have been successfully employed for the kinetic resolution of racemic sulfoximines and the asymmetric C-H activation/cyclization of sulfoximine precursors, achieving excellent enantioselectivity. acs.orgnih.gov Cramer's group, for example, developed a Rh(III)-catalyzed kinetic resolution using a chiral Cpx ligand that yielded both chiral-at-sulfur NH-sulfoximines and 1,2-benzothiazines with high enantioselectivity. acs.orgresearchgate.net

Another promising avenue is organocatalysis, which offers a metal-free alternative for asymmetric synthesis. acs.orgunsw.edu.au Chiral N-heterocyclic carbenes (NHCs) have been used for the kinetic resolution of sulfoximines through stereoselective amidation. acs.org Furthermore, desymmetrization of prochiral sulfoximines using peptide-based catalysts has emerged as a powerful technique for producing enantioenriched sulfoximines, including pyridyl sulfoximines, with high enantiomeric ratios. nih.gov

Syntheses starting from readily available, enantioenriched precursors like sulfinamides are also gaining traction. capes.gov.brthieme-connect.com Stereospecific S-alkylation of chiral sulfinamides provides a practical and scalable route to a diverse range of chiral sulfoximines, avoiding the need for resolution. capes.gov.brorganic-chemistry.org This method is particularly valuable for accessing sulfoximines with varied alkyl substituents. organic-chemistry.org

Table 1: Comparison of Emerging Catalytic Methodologies for Chiral Sulfoximine Synthesis

| Methodology | Catalyst/Reagent Type | Key Advantages | Representative Metal/Catalyst | Achieved Selectivity (ee/er) |

| C-H Functionalization | Transition Metal Catalysis | High atom economy, direct functionalization | Rh(III), Ru(II), Co(III) | Up to 98% ee or >200 s-value acs.orgnih.gov |

| Kinetic Resolution | Transition Metal/Organocatalysis | Access to both enantiomers from a racemate | Chiral Rh(III) complexes, N-Heterocyclic Carbenes (NHCs) | Up to >99% ee researchgate.netacs.org |

| Desymmetrization | Organocatalysis/Transition Metal | High enantioselectivity from prochiral substrates | Peptide catalysts, Chiral Rh(III) complexes | Up to 99:1 er nih.gov |

| Stereospecific Substitution | Base-mediated | Use of readily available chiral precursors | Sodium hydroxide (B78521) with chiral sulfinamides | Complete retention of stereochemistry organic-chemistry.orgnih.gov |

Exploration of Novel Applications in Asymmetric Catalysis and Reagent Development

The unique structural and electronic properties of R-(-)-N,S-Dimethyl-S-phenylsulfoximine and related chiral sulfoximines make them highly attractive for applications beyond their role as simple building blocks. nih.gov They are increasingly being explored as chiral ligands for asymmetric catalysis and as specialized chiral reagents.

As ligands, the sulfoximine moiety can coordinate to metal centers, creating a well-defined chiral environment that can induce high enantioselectivity in a variety of transformations. Their utility has been demonstrated in reactions where they can act as effective directing groups for C-H functionalization, guiding the catalyst to a specific site on the molecule. nih.gov The development of sulfoximine-based ligands is an active area of research, with the potential to create new catalysts for challenging asymmetric reactions.

Chiral sulfoximines are also being developed as novel reagents. For instance, N-Tosyl-S-difluoromethyl-S-phenylsulfoximine has been synthesized and established as an efficient electrophilic reagent for transferring a difluoromethyl (CF₂H) group to various nucleophiles. cas.cnnih.gov This opens up new pathways for the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry. The development of chiral versions of such reagents, derived from enantiopure sulfoximines, could enable asymmetric difluoromethylation reactions. The bifunctional nature of the sulfoximine group, with its potential for modification at the nitrogen and sulfur atoms, provides a versatile platform for designing new chiral reagents and catalysts. chemrxiv.org

Table 2: Novel Applications of Chiral Sulfoximines

| Application Area | Role of Sulfoximine | Type of Reaction/Process | Potential Outcome |

| Asymmetric Catalysis | Chiral Ligand/Auxiliary | Metal-catalyzed cross-coupling, C-H activation | Synthesis of enantioenriched organic molecules researchgate.net |

| Reagent Development | Chiral Reagent | Electrophilic fluoroalkylation | Asymmetric introduction of fluorinated motifs cas.cnnih.gov |

| Medicinal Chemistry | Bioisostere | Replacement for sulfone or sulfonamide groups | Improved pharmacokinetic and pharmacodynamic profiles bohrium.comyoutube.com |

| Functional Materials | Chiral Moiety | Development of chiral probes and materials | Probes for imaging membrane tension and order researchgate.net |

Integration with Advanced Synthetic Strategies and Flow Chemistry

The synthesis and application of this compound are set to benefit significantly from the integration of advanced synthetic technologies, particularly continuous flow chemistry. syrris.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. syrris.comsyrris.com

For the synthesis of sulfoximines, which can involve hazardous reagents (e.g., azides for imidation) or highly exothermic steps, flow chemistry provides a much safer operational window by minimizing the volume of reactive intermediates at any given time. syrris.com This technology enables access to reaction conditions that are often impractical or dangerous in batch reactors, such as very high temperatures and pressures, potentially leading to faster reactions and cleaner products. syrris.com

The modular nature of flow systems also allows for the integration of multiple synthetic steps, including reaction, work-up, and purification, into a single, automated process. syrris.comunimi.it This streamlined approach can dramatically accelerate the optimization of reaction conditions and the production of libraries of sulfoximine derivatives for screening in catalysis or medicinal chemistry. The application of flow chemistry to the synthesis of this compound could lead to more efficient, safer, and scalable production methods, facilitating its broader use in research and industry.

Table 3: Comparison of Batch vs. Flow Chemistry for Sulfoximine Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer due to small reactor volumes syrris.com |

| Scalability | Often requires re-optimization for scale-up | Easier to scale by running the system for longer periods syrris.comsyrris.com |

| Reaction Control | Less precise control over temperature and mixing | Excellent control over temperature, pressure, and reaction time syrris.com |

| Process Integration | Steps are performed sequentially and manually | Multi-step synthesis, work-up, and analysis can be integrated syrris.comunimi.it |

| Reaction Conditions | Limited by boiling point of solvent and safety concerns | Access to extreme temperatures and pressures is possible syrris.com |

Computational Design of Enhanced Chiral Induction Systems

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. researchgate.net In the context of this compound, computational studies are crucial for elucidating the mechanisms of its synthesis and its role in inducing chirality.

By modeling transition states and reaction pathways, researchers can gain deep insights into the factors that govern enantioselectivity. nih.govresearchgate.net For example, computational studies can help explain the success of a particular chiral ligand in a metal-catalyzed reaction or the stereochemical outcome of an organocatalyzed transformation. acs.orgresearchgate.net This understanding is critical for the rational design of new and more effective catalysts. Instead of relying solely on experimental screening, which can be time-consuming and resource-intensive, computational models can be used to predict the performance of virtual catalyst libraries, prioritizing the most promising candidates for synthesis and testing.

These computational approaches can be applied to:

Catalyst Optimization: Designing new chiral ligands for metal catalysts with improved selectivity for sulfoximine synthesis.

Reagent Design: Engineering novel sulfoximine-based reagents with enhanced reactivity and stereochemical control.

Mechanism Elucidation: Understanding the subtle non-covalent interactions that determine the stereochemical outcome of a reaction, allowing for more precise control over the synthesis of the desired enantiomer. researchgate.net

The synergy between computational prediction and experimental validation will accelerate the discovery of next-generation chiral induction systems centered around the sulfoximine scaffold.

Table 4: Role of Computational Methods in Chiral Sulfoximine Research

| Area of Application | Computational Tool/Method | Objective |

| Mechanism Elucidation | Density Functional Theory (DFT) | To model transition states and intermediates, understanding the origin of stereoselectivity. researchgate.net |

| Catalyst Design | Molecular Modeling, Virtual Screening | To design new chiral ligands and catalysts with enhanced performance for asymmetric synthesis. |

| Substrate Scope Prediction | Quantitative Structure-Activity Relationship (QSAR) | To predict the reactivity and selectivity of different sulfoximine precursors with a given catalyst system. |

| Understanding Non-Covalent Interactions | Energy Decomposition Analysis | To identify key interactions (e.g., hydrogen bonds, steric repulsion) that control chiral induction. |

Q & A

Q. What are the optimal synthetic routes for preparing R-(-)-N,S-Dimethyl-S-phenylsulfoximine?

The compound is typically synthesized via a two-step process:

Sulfoximine Formation : Methyl phenyl sulfoxide reacts with hydrazoic acid (generated in situ from sodium azide and sulfuric acid) at 45°C in chloroform to yield S-methyl-S-phenylsulfoximine .

N-Methylation : The NH-sulfoximine undergoes Eschweiler-Clarke methylation using formaldehyde and formic acid under reflux, producing N,S-Dimethyl-S-phenylsulfoximine in ~77% yield .

Key Considerations : Excess formaldehyde ensures complete methylation, while controlled temperature prevents overalkylation.

Q. How do the acid/base properties of this compound influence its reactivity in deprotonation reactions?

The compound exhibits distinct acid/base behavior:

- pKa in DMSO : ~32.1 (α-carbon proton), enabling selective deprotonation with strong bases like LDA or n-BuLi .

- N-Methyl Blocking : The N-methyl group directs deprotonation to the α-carbon, avoiding competitive nitrogen deprotonation. This is critical for generating nucleophilic intermediates for alkylation or conjugate additions .

Q. What analytical methods validate the enantiopurity and structural integrity of this sulfoximine?

- Chiral Resolution : Enantiomers are resolved using (+)- or (-)-10-camphorsulfonic acid, with optical purity confirmed by polarimetry (e.g., [α]D = +179° for the (S)-enantiomer in acetone) .

- NMR Spectroscopy : Distinct splitting patterns in H and C NMR (e.g., chiral sulfur environment) verify stereochemical integrity .

- X-ray Crystallography : Used for absolute configuration determination in derivatives .

Advanced Research Questions

Q. How is this compound employed in enantioselective synthesis of complex alkaloids?

The sulfoximine serves as a chiral auxiliary in radical cyclization reactions. For example:

- Mossambine Synthesis : A racemic pentacyclic ketone is condensed with (R)- or (S)-sulfoximine to form diastereomeric alcohols. Selective pyrolysis of these intermediates yields enantiopure alkaloids (e.g., 98% ee for mossambine) .

Mechanistic Insight : The sulfoximine’s rigid chiral center directs stereochemistry during cyclization, while its thermal stability allows clean pyrolytic cleavage .

Q. What mechanistic role does this sulfoximine play in difluoromethylation reactions?

In copper-catalyzed difluoromethylation, the sulfoximine acts as a CFH transfer agent. Key steps include:

- Nitrene Transfer : Copper(II) facilitates nitrene insertion into the S–CFH bond, generating a reactive intermediate.

- Difluorocarbene Pathway : Deuterium-labeling studies suggest CF carbene formation, which reacts with nucleophiles (S-, N-, or C-based) .

Applications : Efficient synthesis of fluorinated pharmaceuticals and agrochemicals .

Q. How does this compound enable stereoselective cyclizations in proline analogue synthesis?

- Cyclization Template : Cyclic bis(allylsulfoximine)titanium complexes derived from the sulfoximine undergo migratory cyclization. The chiral sulfur center dictates syn/anti selectivity in forming bicyclic proline derivatives (e.g., >99% ee) .

- Post-Cyclization Modifications : The sulfoximine group is cleaved via methylation (MeOBF) or hydrolysis, yielding enantiopure heterocycles .

Retrosynthesis Analysis